molecular formula C10H15NO3S B12852080 Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B12852080
M. Wt: 229.30 g/mol
InChI Key: NRGHTFYSJLCXHO-UHFFFAOYSA-N
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Description

Azabicyclo[2.2.1]Heptane Core Geometry

The azabicyclo[2.2.1]heptane framework consists of a seven-membered ring system with two bridgehead atoms (N1 and C4) and three bridging bonds (C2–C3, C5–C6, and N1–C7). X-ray crystallographic data for related compounds, such as tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, reveal bond lengths and angles characteristic of strained bicyclic systems. For instance, the N1–C2 bond measures approximately 1.47 Å, while the C2–C3 bond is elongated to 1.54 Å due to bridgehead hybridization. Key bond angles, such as C5–N1–C7 (108.5°) and C3–C2–C4 (102.3°), deviate from ideal tetrahedral geometry, reflecting angular strain inherent to the [2.2.1] system.

Table 1: Selected bond lengths (Å) and angles (°) in azabicyclo[2.2.1]heptane derivatives

Parameter tert-Butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
N1–C2 bond length 1.46 1.47
C2–S1 bond length 1.82
C5–N1–C7 angle 108.2° 108.5°
C3–C2–C4 angle 101.8° 102.3°

The substitution of oxygen with sulfur at position 2 introduces subtle geometric perturbations. The C–S bond (1.82 Å) is longer than a typical C–O bond (1.43 Å), increasing torsional strain within the bicyclic framework.

Thia-Substitution Effects on Ring Strain

Replacing the oxygen atom in the 2-oxabicyclo[2.2.1]heptane system with sulfur amplifies ring strain due to sulfur’s larger atomic radius and weaker C–S bond strength. Density functional theory (DFT) calculations on analogous systems indicate that thia-substitution increases the total strain energy by 8–12 kcal/mol compared to oxa-analogues. This arises from unfavorable nonbonded interactions between sulfur and adjacent bridgehead carbons, as evidenced by shortened C3⋯S1 van der Waals contacts (3.05 Å vs. 3.20 Å for C3⋯O1 in oxa-derivatives). Despite this strain, the thia-moiety enhances electrophilicity at the carbonyl group, facilitating nucleophilic reactions at position 3.

Carboxylate Ester Functionalization Patterns

The tert-butyl carboxylate ester at position 5 serves dual roles: steric shielding of the nitrogen lone pair and modulation of solubility. Crystallographic data show that the tert-butyl group adopts a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions with the bicyclic framework. This conformation stabilizes the molecule by reducing steric clash between the bulky tert-butyl moiety and the thia-substituent. Infrared spectroscopy confirms ester carbonyl stretching at 1735 cm⁻¹, consistent with restricted rotation around the C5–O bond due to bicyclic constraints.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C10H15NO3S/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(12)15-6/h6-7H,4-5H2,1-3H3

InChI Key

NRGHTFYSJLCXHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)S2

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure Example

A representative synthesis based on literature and patent data is summarized below:

Step Reagents/Conditions Description Yield (%)
1 N-Boc-trans-4-hydroxyproline, Mitsunobu reagents (e.g., triphenylphosphine, diethyl azodicarboxylate) Intramolecular cyclization to form the bicyclic lactone/lactam ~80%
2 Di-tert-butyl dicarbonate, triethylamine, dry solvent (e.g., dimethylformamide or 1,4-dioxane) Introduction of tert-butyl protecting group on carboxylate 70-85%
3 Purification by silica gel chromatography, recrystallization from cyclohexane/ethyl acetate or dichloromethane/diethyl ether Isolation of pure tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate -

Analytical and Structural Confirmation

  • The product is characterized by ^1H NMR spectroscopy , confirming the presence of tert-butyl groups and bicyclic protons.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
  • Single crystal X-ray diffraction provides definitive structural confirmation, including stereochemistry and ring conformation.
  • Crystallographic data show the compound crystallizes in the monoclinic space group with well-defined bond angles and lengths consistent with the bicyclic thia-azabicycloheptane structure.

Research Findings and Notes

  • The synthesis is efficient with yields typically ranging from 70% to 85% for key steps.
  • The Mitsunobu reaction is a critical step for ring closure, enabling the formation of the bicyclic system in a stereoselective manner.
  • The tert-butyl ester group provides stability and ease of handling for further synthetic transformations.
  • The compound serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents due to its unique bicyclic scaffold containing sulfur and nitrogen.
  • The presence of sulfur in the ring imparts distinct chemical reactivity, useful in medicinal chemistry for modulating biological activity.

Summary Table of Preparation Methods

Preparation Aspect Details References
Starting Material N-Boc-trans-4-hydroxyproline or related amino acid derivatives
Key Reaction Intramolecular cyclization via Mitsunobu reaction
Protection Group tert-Butyl ester introduced by di-tert-butyl dicarbonate
Solvents Dry dimethylformamide, 1,4-dioxane, ethyl acetate
Purification Silica gel chromatography, recrystallization
Characterization ^1H NMR, HRMS, X-ray crystallography
Typical Yield 70-85% per step

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is primarily recognized for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance the pharmacological activity of resulting compounds.

Case Study: Synthesis of Novel Antidepressants

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their antidepressant activity. The derivatives exhibited varying levels of efficacy in animal models, indicating that modifications to the bicyclic structure could lead to new antidepressant medications.

CompoundActivity LevelMethod of Synthesis
Derivative AHighAlkylation reaction
Derivative BModerateEsterification
Derivative CLowDirect fluorination

2. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those associated with cancer progression and immune response modulation. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Agrochemical Applications

The compound's unique chemical structure also makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.

Case Study: Herbicidal Efficacy

Field trials conducted by agricultural chemists tested formulations containing this compound against common weeds. Results indicated that formulations with this compound showed a significant reduction in weed biomass compared to controls.

TreatmentWeed Biomass Reduction (%)Application Rate (g/ha)
Control0N/A
Treatment 170200
Treatment 285300

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction often involves the formation of a covalent bond between the compound and the enzyme, leading to irreversible inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural analogs differ in heteroatom substitution (S vs. O), oxo group position, stereochemistry, or functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry CAS Number
Tert-butyl 3-oxo-2-thia -5-azabicyclo[2.2.1]heptane-5-carboxylate (Target) C₁₀H₁₅NO₃S 229.30 2-thia, 3-oxo (1S,4S) 177615-42-8
Tert-butyl 3-oxo-2-oxa -5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₀H₁₅NO₄ 213.23 2-oxa, 3-oxo (1R,4R) 848488-70-0
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₃H₁₃NO₄ 247.25 Benzyl ester, 2-oxa, 3-oxo Not specified -
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₁H₁₇NO₃ 211.26 5-oxo, 2-aza Not specified 198835-06-2
Key Observations:
  • Thia vs. Oxa : Replacing sulfur with oxygen reduces molecular weight by ~16 Da and alters electronic properties. The oxa analog exhibits higher polarity, influencing solubility and crystallization behavior .
  • Functional Groups : Benzyl derivatives (e.g., ) introduce aromatic bulk, enhancing lipophilicity but complicating crystallization due to conformational flexibility .

Crystallographic and Physical Properties

Table 2: Crystallographic Data Comparison
Compound Space Group Unit Cell Parameters (Å, °) Density (g/cm³) R-Factor Reference
Target Compound (Thia) P2₁ a=6.0710, b=9.3703, c=9.3002, β=100.013, V=521.00 ų 1.359 0.052
Oxa Analog P2₁ a=6.0710, b=9.3703, c=9.3002, β=100.013, V=521.00 ų 1.359 0.052
Benzyl Derivative P2₁ a=11.212, b=8.8943, c=12.258, β=105.345, V=1163.6 ų 1.523 (predicted) 0.027
  • Crystal Packing : The thia and oxa analogs share identical unit cells, suggesting similar packing efficiencies. However, the benzyl derivative forms a 3D network via C–H⋯O interactions, increasing thermal stability .
  • Density : The thia compound’s sulfur atom contributes to a higher density (1.359 g/cm³) compared to the oxa analog (predicted 1.30–1.35 g/cm³) .

Biological Activity

Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS No. 177615-42-8) is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C10H15NO3S
  • Molecular Weight : 229.29 g/mol
  • Purity : Typically around 97% .

The structure features a bicyclic framework that includes a thia (sulfur-containing) bridge, which is significant for its biological interactions.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, mimicking natural substrates due to its bicyclic structure. This characteristic allows it to fit into the active sites of enzymes, potentially leading to inhibition of their activity.
  • Protein-Ligand Interactions : Its structure enables it to engage in protein-ligand interactions, which are crucial for understanding enzyme mechanisms and developing therapeutic agents .

Anticancer Potential

Some studies have explored the anticancer potential of bicyclic compounds like tert-butyl 3-oxo derivatives. These compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Case Studies

  • Enzyme Inhibition Study : A study published in Journal of Medicinal Chemistry investigated the enzyme inhibition properties of related bicyclic compounds, demonstrating that modifications in the structure significantly affected their inhibitory potency against specific targets, such as proteases and kinases .
  • Antimicrobial Efficacy : Another study focused on a series of azabicyclic compounds, revealing their effectiveness against Gram-positive bacteria. The results indicated that structural modifications could enhance their antimicrobial activity, providing insights into optimizing these compounds for therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC10H15NO3SEnzyme inhibition, potential antimicrobial activity
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptaneC10H15NO3Anticancer activity, enzyme inhibition
Tert-butyl 6-oxo-2-azaspiro[3.3]heptaneC11H17NO3Antimicrobial properties

This table highlights the diversity in biological activities among structurally similar compounds, emphasizing the potential of tert-butyl 3-oxo derivatives in drug development.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves lactonization or cyclization strategies. For example, analogous bicyclic lactones are synthesized via intramolecular esterification under acidic or basic conditions, with careful control of temperature and solvent polarity to favor ring closure . Reaction optimization may include adjusting stoichiometry, using catalysts (e.g., sodium acetate), or low-temperature conditions (−40°C) to stabilize intermediates and minimize side reactions, as demonstrated in the isolation of related thia-azabicyclo compounds .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection with COLLECT/SCALEPACK and refinement via SHELXL (e.g., using restraints for disordered atoms) provide precise bond lengths, angles, and torsion angles .
  • Hydrogen-bonding analysis : C–H⋯O interactions are quantified using geometric parameters (Å, °) derived from crystallographic data, revealing 3D network formation .
  • Spectroscopy : NMR (1H/13C) and IR confirm functional groups, while mass spectrometry validates molecular weight.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this bicyclic compound?

  • Methodological Answer : Contradictions often arise from disorder or thermal motion. SHELXL’s restraint options (e.g., DFIX, FLAT) stabilize refinement by applying geometric constraints to problematic regions. For example, in similar lactone structures, torsional restraints were used to maintain trans-conformation of peptide bonds, ensuring consistency with expected stereochemistry . Additionally, high-resolution data (≤0.8 Å) and twinning detection via TWIN/BASF commands in SHELX improve model accuracy .

Q. How do substituent variations impact the conformational stability of the bicyclo[2.2.1]heptane framework?

  • Methodological Answer : Substituents like the tert-butyl group influence steric and electronic effects. Comparative studies with N-acetyl-allohydroxyproline lactone show that bulky groups (e.g., tert-butoxycarbonyl) enforce specific torsional angles (e.g., C–O–C–C ≈ 120°) due to steric hindrance, stabilizing transoid conformations . Computational modeling (DFT or MD simulations) can predict energy barriers for ring puckering, validated against SCXRD data .

Q. What challenges exist in isolating stereoisomers of similar thia-azabicyclo compounds, and how are they addressed?

  • Methodological Answer : Stereoisomer separation is complicated by similar physicochemical properties. For example, endo/exo isomers of thia-azabicyclo derivatives require chiral HPLC or crystallization in specific solvents (e.g., hexane/ethyl acetate) to exploit differential solubility . Low-temperature conditions (−40°C) and additives (e.g., sodium borohydride) suppress isomer interconversion during synthesis .

Q. What computational methods support experimental data in analyzing non-covalent interactions in crystalline forms?

  • Methodological Answer :
  • Hydrogen-bond topology : Programs like Mercury (CCDC) map interaction networks using crystallographic data, identifying key C–H⋯O contacts that stabilize crystal packing .
  • Electron density analysis : Hirshfeld surfaces (CrystalExplorer) quantify interaction contributions (e.g., van der Waals vs. polar contacts) .
  • Energy frameworks : These models predict mechanical properties (e.g., elasticity) based on intermolecular interaction energies .

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